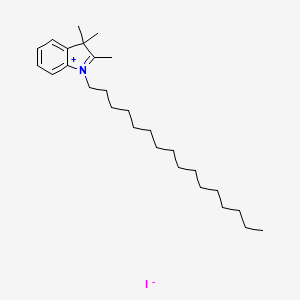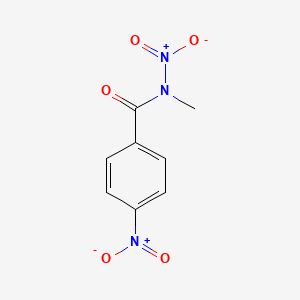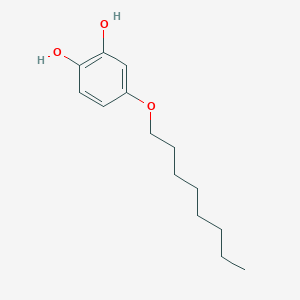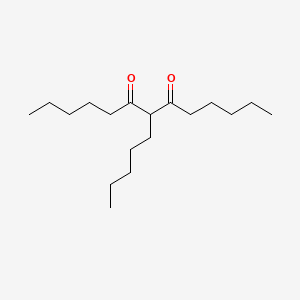
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide is a chemical compound that belongs to the indolium family. It is characterized by its unique structure, which includes a hexadecyl chain and three methyl groups attached to the indolium core. This compound is often used in various scientific and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide typically involves the alkylation of 2,3,3-trimethylindolenine with a hexadecyl halide, followed by quaternization with methyl iodide. The reaction conditions usually require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced under specific conditions to yield different indoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of cellular processes and as a fluorescent marker.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide involves its interaction with specific molecular targets. The hexadecyl chain allows for membrane integration, while the indolium core can interact with various biological molecules. This compound can modulate cellular pathways by binding to receptors or enzymes, influencing their activity.
類似化合物との比較
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Uniqueness
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring membrane integration or hydrophobic interactions, setting it apart from other indolium compounds.
特性
CAS番号 |
60168-14-1 |
|---|---|
分子式 |
C27H46IN |
分子量 |
511.6 g/mol |
IUPAC名 |
1-hexadecyl-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C27H46N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-28-24(2)27(3,4)25-21-18-19-22-26(25)28;/h18-19,21-22H,5-17,20,23H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
LPDMYXAWHCZBDI-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)


![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)

![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)


![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
